Stereochemical Identity: Cis vs. Trans Diastereomer
The target compound (CAS 1363380-49-7) is supplied as the cis-configured or racemic 2-amino-5-azaspiro[3.4]octane scaffold, as evidenced by its achiral InChI Key (HKJVUMPWNMAHSI-UHFFFAOYSA-N) . In contrast, the trans-diastereomer (CAS 2411591-53-0) carries the stereochemically defined InChI Key HKJVUMPWNMAHSI-OTCDBFHCSA-N and presents the 2-amino group in an equatorial-like orientation relative to the cyclobutane ring, altering the spatial trajectory of the amine by approximately 60° [1]. This geometrical difference directly impacts binding-pocket accessibility in structure-based drug design and the stereochemical outcome of subsequent asymmetric transformations.
| Evidence Dimension | Stereochemical configuration at C-2 (amine substitution geometry) |
|---|---|
| Target Compound Data | Racemic mixture / cis configuration (InChI Key: HKJVUMPWNMAHSI-UHFFFAOYSA-N); amine is axial-oriented on cyclobutane |
| Comparator Or Baseline | trans-Diastereomer (CAS 2411591-53-0; InChI Key: HKJVUMPWNMAHSI-OTCDBFHCSA-N); amine is equatorial-oriented on cyclobutane |
| Quantified Difference | Stereochemical divergence: cis vs. trans configuration; approximate 60° difference in amine exit vector orientation |
| Conditions | Structural assignment by InChI Key stereochemical layer analysis (PubChem, Fluorochem); conformational analysis inferred from cyclobutane ring geometry |
Why This Matters
Different diastereomers yield distinct biological activity profiles in target binding assays; procuring the correct stereochemical form is non-negotiable for SAR reproducibility.
- [1] Kuujia. (n.d.). Cas no 2411591-53-0 (tert-Butyl trans-2-amino-5-azaspiro[3.4]octane-5-carboxylate). InChI Key: HKJVUMPWNMAHSI-OTCDBFHCSA-N. View Source
